N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Overview
Description
“N-(2-hydroxy-1,1-dimethylethyl)benzamide” is an organic compound . It is part of a class of compounds known as benzamides . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The title compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-1,1-dimethylethyl)benzamide” was determined and confirmed by X-ray analysis . The molecular formula is C11H15NO2 .Chemical Reactions Analysis
The compound’s structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .Scientific Research Applications
Free Radical Scavenging Activity
N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives demonstrate potential as free radical scavengers. A study by Tait, Ganzerli, and Bella (1996) synthesized compounds related to N-(2-hydroxy-1,1-dimethylethyl)benzamide, exploring their capacity to act as free radical scavengers. This property is significant in various biochemical processes and pharmaceutical applications where oxidative stress plays a role (Tait et al., 1996).
Antifungal Activity
Compounds structurally similar to N-(2-hydroxy-1,1-dimethylethyl)benzamide have been investigated for their antifungal properties. Ienascu et al. (2018) synthesized novel derivatives and assessed their efficacy against phytopathogenic fungi and yeasts. These findings highlight the potential use of such compounds in agricultural and medical contexts to combat fungal infections (Ienascu et al., 2018).
Biological Activity Spectrum Analysis
Further research into derivatives of N-(2-hydroxy-1,1-dimethylethyl)benzamide explored their spectrum of biological activity against various microbial strains. Imramovský et al. (2011) conducted an in-depth analysis of these compounds, demonstrating their potential as agents against mycobacterial, bacterial, and fungal infections. The study underscores the broad-spectrum applicability of these compounds in medicinal chemistry (Imramovský et al., 2011).
Application in Herbicides
Some benzamides, closely related to N-(2-hydroxy-1,1-dimethylethyl)benzamide, have been found to possess herbicidal properties. Viste, Cirovetti, and Horrom (1970) identified a group of benzamides effective against annual and perennial grasses, indicating their potential use in agricultural settings (Viste et al., 1970).
Antidopaminergic Properties
Another line of research involves the investigation of N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives for their antidopaminergic properties, which are relevant in the development of antipsychotic drugs. Högberg et al. (1990) synthesized and analyzed the effects of such compounds, indicating their potential use in treating psychiatric disorders (Högberg et al., 1990).
Synthesis for Radiopharmaceuticals
The compound has also been synthesized for applications in radiopharmaceuticals. Bobeldijk et al. (1990) discussed the high-yield synthesis of a related compound, highlighting its significance in medical imaging and diagnostics (Bobeldijk et al., 1990).
Crystal Structure Analysis
Understanding the crystal structures of N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives is crucial for their application in various fields. Pertlik (1990) provided detailed insights into the crystal structures and hydrogen bonding schemes of several derivatives, which is fundamental for their practical applications in materials science and pharmaceuticals (Pertlik, 1990).
Metalloligand Design
These compounds can serve as metalloligands, useful in the design of single-molecule and single-chain magnets. Costes, Vendier, and Wernsdorfer (2010) explored this application, demonstrating the versatility of such compounds in materials science and nanotechnology (Costes et al., 2010).
Improved Synthesis Processes
Dian (2010) researched improved synthesis processes for compounds similar to N-(2-hydroxy-1,1-dimethylethyl)benzamide, which is crucial for enhancing their availability and affordability for various applications (Dian, 2010).
Antibacterial Activity
Investigations into the antibacterial properties of related compounds have also been conducted. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl) benzamides and tested their efficacy against various bacteria, showing potential in the development of new antibiotics (Mobinikhaledi et al., 2006).
Future Directions
The compound’s N, O-bidentate directing group is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that “N-(2-hydroxy-1,1-dimethylethyl)benzamide” could be used in future research and applications involving the transformation of inert C–H bonds into reactive ones .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOUTBWLVEYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19312-05-1 | |
Record name | N-(1,1-DIMETHYL-2-HYDROXYETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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